Tos-PEG16-OH
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Overview
Description
It is a compound with a molecular formula of C39H72O19S and a molecular weight of 877.04 g/mol . This compound is commonly used as a building block in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tos-PEG16-OH typically involves the reaction of polyethylene glycol (PEG) with p-toluenesulfonyl chloride (tosyl chloride). The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Tos-PEG16-OH undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The hydroxyl group in this compound can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound, such as PEGylated amines or thiols.
Oxidation Reactions: The major products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: The major products are the reduced forms of this compound, such as alkanes.
Scientific Research Applications
Tos-PEG16-OH has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Tos-PEG16-OH involves its ability to modify the surface properties of molecules and materials. The polyethylene glycol (PEG) chain provides hydrophilicity and flexibility, while the tosyl group allows for further functionalization through substitution reactions. This dual functionality enables this compound to interact with various molecular targets and pathways, enhancing the solubility, stability, and bioavailability of the modified compounds .
Comparison with Similar Compounds
Similar Compounds
Tos-PEG8-OH: A shorter PEG chain derivative with similar functional properties but different solubility and flexibility characteristics.
Tos-PEG12-OH: Another PEG derivative with intermediate chain length, offering a balance between solubility and flexibility.
Tos-PEG24-OH: A longer PEG chain derivative with enhanced solubility and flexibility but potentially lower reactivity.
Uniqueness of Tos-PEG16-OH
This compound stands out due to its optimal chain length, providing a balance between solubility, flexibility, and reactivity. This makes it a versatile building block for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C39H72O19S |
---|---|
Molecular Weight |
877.0 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C39H72O19S/c1-38-2-4-39(5-3-38)59(41,42)58-37-36-57-35-34-56-33-32-55-31-30-54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-48-17-16-47-15-14-46-13-12-45-11-10-44-9-8-43-7-6-40/h2-5,40H,6-37H2,1H3 |
InChI Key |
SOMKIABDPJWBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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